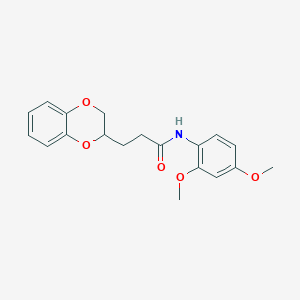
N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide
説明
N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is widely used in scientific research due to its unique properties and mechanisms of action. TFMPP has been found to have potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
作用機序
The exact mechanism of action of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act on the serotonin system in the brain, specifically the 5-HT1A and 5-HT2A receptors. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to increase the release of serotonin in the brain, leading to its anxiogenic and hallucinogenic effects. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have an inhibitory effect on the reuptake of dopamine, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been found to increase the release of cortisol, a stress hormone, and to decrease the levels of prolactin, a hormone involved in lactation and reproduction.
実験室実験の利点と制限
One of the main advantages of using N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments is its unique mechanism of action. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have anxiogenic and hallucinogenic effects, making it useful in studying the serotonin system in the brain. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have potential therapeutic applications in various fields of medicine, making it a valuable tool for drug discovery and development.
However, there are also limitations to using N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide in lab experiments. One of the main limitations is its potential for abuse. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been classified as a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no currently accepted medical use. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been found to have several side effects, including nausea, vomiting, and headache.
将来の方向性
There are several future directions for the study of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide. One potential direction is the development of new analogs with improved therapeutic properties and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and its potential use in the treatment of various medical conditions. Finally, the potential for abuse of N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide and other piperazine derivatives should be further studied to develop effective strategies for prevention and treatment of addiction.
科学的研究の応用
N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anxiogenic and hallucinogenic effects, making it useful in the treatment of anxiety disorders and depression. N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has also been found to have anticancer properties, and it has been used in preclinical studies as a potential chemotherapeutic agent. Additionally, N-phenyl-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-(oxolane-2-carbonyl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-15(14-7-4-12-22-14)18-8-10-19(11-9-18)16(21)17-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITZIJJZVDUQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4174606.png)
amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4174614.png)
![2-fluoro-5-[4-(2-furoyl)-1-piperazinyl]-4-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174615.png)
![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![benzyl 1'-allyl-2-amino-3-cyano-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4174638.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4174655.png)
![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4174656.png)
![2-(3-chloro-4-methylphenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174661.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4174669.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4174684.png)
![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)